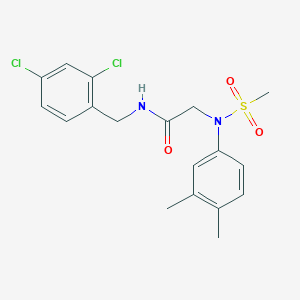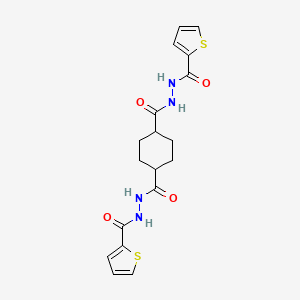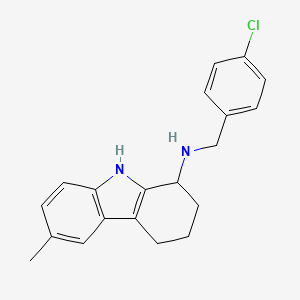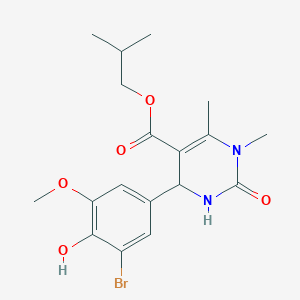![molecular formula C20H24FN3O3 B5055383 (3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-furoyl)-3-piperidinol](/img/structure/B5055383.png)
(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-furoyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-furoyl)-3-piperidinol, commonly known as F13714, is a novel compound that has gained attention due to its potential therapeutic properties. It belongs to the class of furoylpiperidines and has been studied extensively for its applications in various scientific fields.
作用机制
F13714 acts as a selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders. It also has affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. The exact mechanism of action of F13714 is not fully understood, but it is believed to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
F13714 has been shown to modulate the activity of dopamine and serotonin receptors, leading to its therapeutic effects. It has also been shown to reduce inflammation and pain in animal models. In addition, F13714 has been shown to have a favorable pharmacokinetic profile, making it a potential candidate for clinical development.
实验室实验的优点和局限性
The advantages of using F13714 in lab experiments include its high selectivity for dopamine D3 and serotonin 5-HT1A receptors, its favorable pharmacokinetic profile, and its potential therapeutic applications in various scientific fields. The limitations of using F13714 in lab experiments include its relatively low solubility in water and its potential side effects, which need to be further studied.
未来方向
There are several future directions for the study of F13714. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to study its anti-inflammatory and analgesic properties in more detail, with the aim of developing new treatments for chronic pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of F13714 and to identify any potential side effects.
合成方法
The synthesis of F13714 involves a multi-step process that starts with the reaction of 2-fluorophenylpiperazine with 2-furoyl chloride. This reaction produces an intermediate compound, which is then reacted with (3R*,4R*)-4-hydroxypiperidine to obtain F13714. The purity of the final product is ensured by recrystallization and chromatography techniques.
科学研究应用
F13714 has been studied for its potential therapeutic applications in various scientific fields. It has shown promising results in preclinical studies for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
属性
IUPAC Name |
[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c21-15-4-1-2-5-16(15)22-9-11-23(12-10-22)17-7-8-24(14-18(17)25)20(26)19-6-3-13-27-19/h1-6,13,17-18,25H,7-12,14H2/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIUNUZGAALLMP-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCN(CC2)C3=CC=CC=C3F)O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=C3F)O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055310.png)
![(1R*,5S*)-6-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5055314.png)

![methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5055330.png)
![4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5055333.png)




![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5055375.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5055376.png)
![N-allyl-N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5055377.png)
![6-(4-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5055389.png)